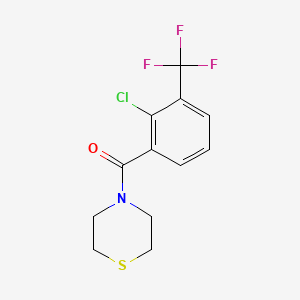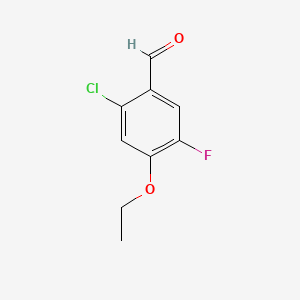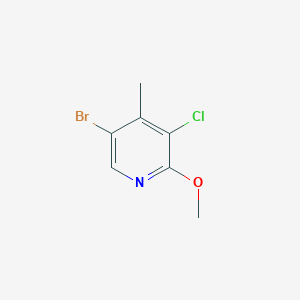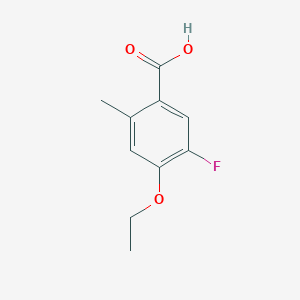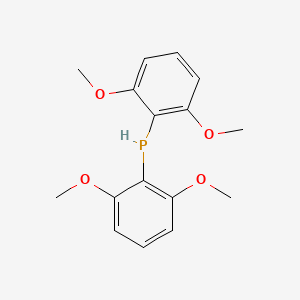
Bis(2,6-dimethoxyphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,6-dimethoxyphenyl)phosphane: is an organophosphorus compound characterized by the presence of two 2,6-dimethoxyphenyl groups attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethoxyphenyl)phosphane typically involves the reaction of 2,6-dimethoxyphenyl lithium with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2C8H9OLi+PCl3→(C8H9O)2PCl+2LiCl
The intermediate product, bis(2,6-dimethoxyphenyl)phosphine chloride, is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,6-dimethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(2,6-dimethoxyphenyl)phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products:
Oxidation: Bis(2,6-dimethoxyphenyl)phosphine oxide.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Applications De Recherche Scientifique
Chemistry: Bis(2,6-dimethoxyphenyl)phosphane is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalysis, including cross-coupling reactions and polymerization processes.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism by which bis(2,6-dimethoxyphenyl)phosphane exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic and steric properties of the metal complexes. This coordination can enhance the catalytic activity of the metal, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Tris(2,6-dimethoxyphenyl)phosphine: Another organophosphorus compound with three 2,6-dimethoxyphenyl groups.
Bis(2,6-dimethoxyphenyl)phenylphosphine: Contains one phenyl group in addition to two 2,6-dimethoxyphenyl groups.
(2,6-Dimethoxyphenyl)diphenylphosphine: Contains two phenyl groups and one 2,6-dimethoxyphenyl group.
Uniqueness: Bis(2,6-dimethoxyphenyl)phosphane is unique due to its specific electronic and steric properties, which make it an effective ligand in catalysis. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds, providing unique advantages in various chemical processes.
Propriétés
Numéro CAS |
126590-37-2 |
|---|---|
Formule moléculaire |
C16H19O4P |
Poids moléculaire |
306.29 g/mol |
Nom IUPAC |
bis(2,6-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C16H19O4P/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10,21H,1-4H3 |
Clé InChI |
CCUNYSDKTSOMSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)PC2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


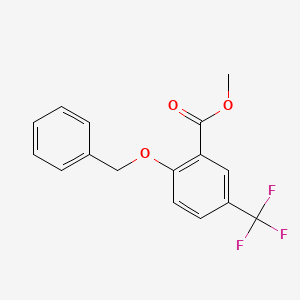
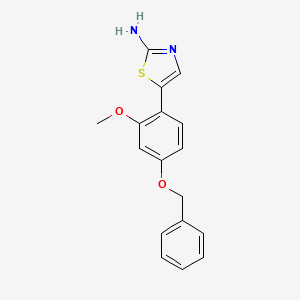
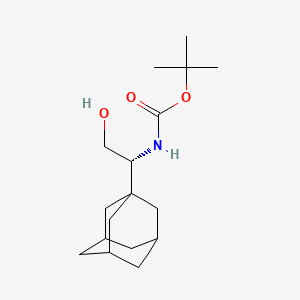
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)
![3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride](/img/structure/B14024278.png)

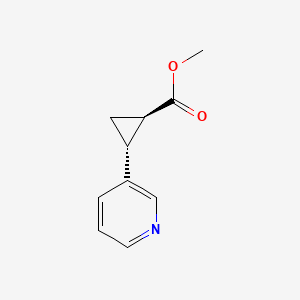
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)
